2,6-Dibromo-3,5-dimethylbenzenesulfonyl chloride
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Overview
Description
2,6-Dibromo-3,5-dimethylbenzenesulfonyl chloride is a versatile chemical compound known for its unique properties and reactivity. It is widely used in various scientific studies and industrial applications due to its ability to undergo multiple chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3,5-dimethylbenzenesulfonyl chloride typically involves electrophilic aromatic substitution reactions. The process begins with the bromination of 3,5-dimethylbenzenesulfonyl chloride using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3,5-dimethylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile used. For example, reaction with an amine can produce a sulfonamide, while reaction with an alcohol can yield a sulfonate ester .
Scientific Research Applications
2,6-Dibromo-3,5-dimethylbenzenesulfonyl chloride finds applications in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.
Biology: The compound is utilized in the modification of biomolecules and the study of enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,6-Dibromo-3,5-dimethylbenzenesulfonyl chloride exerts its effects involves the formation of a reactive intermediate during the substitution reactions. This intermediate can interact with various molecular targets, leading to the formation of the desired products. The pathways involved in these reactions are typically well-defined and involve multiple steps, including the formation of a benzenonium intermediate and subsequent nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-3,5-dimethylbenzenesulfonyl chloride
- 2,6-Dichloro-3,5-dimethylbenzenesulfonyl chloride
- 2,6-Dibromo-4-methylbenzenesulfonyl chloride
Uniqueness
2,6-Dibromo-3,5-dimethylbenzenesulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of bromine atoms at the 2 and 6 positions enhances its electrophilic nature, making it highly reactive in various chemical transformations .
Properties
IUPAC Name |
2,6-dibromo-3,5-dimethylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2ClO2S/c1-4-3-5(2)7(10)8(6(4)9)14(11,12)13/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBCMPMLRFKYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)S(=O)(=O)Cl)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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